3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one: is a heterocyclic compound that features a unique structure combining a pyrazole ring with an oxazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromo-1H-pyrazole with ethylene oxide under controlled conditions to form the desired oxazine ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced forms of the oxazine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted pyrazolo[5,1-c][1,4]oxazines, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology and Medicine: The compound has shown potential in biological assays for its activity against various enzymes and receptors. It is being investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
- 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: Compared to these similar compounds, 3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially enhanced biological properties .
Properties
Molecular Formula |
C6H5BrN2O2 |
---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
3-bromo-6,7-dihydropyrazolo[5,1-c][1,4]oxazin-4-one |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-3-8-9-1-2-11-6(10)5(4)9/h3H,1-2H2 |
InChI Key |
WGQXRBAURAMMBR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C2=C(C=NN21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.